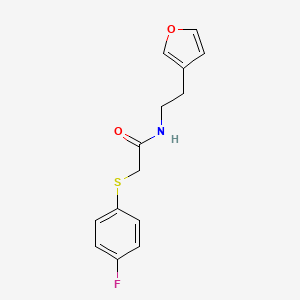

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenylthio group and a furan-3-yl ethylamide moiety. Its structure combines a sulfur-linked 4-fluorophenyl ring with a furan-containing ethyl chain, making it a candidate for diverse biological applications. The fluorophenyl group enhances electron-withdrawing properties and metabolic stability, while the furan ring contributes to heterocyclic interactions in biological systems. This compound is part of a broader class of acetamides studied for enzyme inhibition, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(furan-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUUUBDYZRFNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide typically involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.

Amidation reaction: The resulting thioether is then reacted with 2-(furan-3-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide can undergo several types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features could be exploited in the design of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and furan groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Carbonic Anhydrase (hCA) Inhibition

Compound 12 (N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide) and Compound 18 (N-(4-fluorobenzyl)-analog) differ in the substituent attached to the acetamide nitrogen.

- Compound 12 (4-fluorophenyl): KI = 548.6 nM (hCA I)

- Compound 18 (4-fluorobenzyl): KI = 2048 nM (hCA I)

The 4-fluorophenyl group in Compound 12 significantly enhances hCA I inhibition compared to the benzyl group in Compound 18 , likely due to improved hydrophobic interactions and steric compatibility with the enzyme active site .

Thio-Linked Heterocyclic Variations

LBJ-02 (2-((2-cyanophenyl)thio)-N-(4-fluorophenyl)acetamide) and LBJ-03 (2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) highlight the impact of replacing a benzene ring with a pyridine in the thio-linked substituent.

- LBJ-02 : Yield = 40%

- LBJ-03 : Yield = 45%

Anti-Exudative Activity: Furan Position Matters

The target compound’s furan-3-yl group contrasts with furan-2-yl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides). In anti-exudative assays, furan-2-yl derivatives at 10 mg/kg showed comparable efficacy to diclofenac sodium (8 mg/kg). The furan-3-yl substitution in the target compound may alter steric interactions or metabolic pathways, though direct comparative data are pending .

Triazole vs. Thiophene Modifications

442648-07-9 (N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) incorporates a triazole ring instead of a simple thioether linkage. The target compound’s simpler structure may offer synthetic advantages .

Research Implications

- Fluorophenyl vs. Benzyl : The 4-fluorophenyl group is superior for hCA inhibition, suggesting its retention in future designs .

- Heterocyclic Thio Groups : Pyridine or triazole modifications may enhance binding but require optimization for synthetic feasibility .

- Furan Position : Further studies comparing furan-2-yl and furan-3-yl derivatives are needed to elucidate structure-activity relationships in anti-inflammatory applications .

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its implications in drug development.

- Molecular Formula : C18H16FNO2S

- Molecular Weight : 361.5 g/mol

- CAS Number : 2097866-58-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The presence of the fluorinated phenyl and furan moieties enhances its binding affinity to these targets, potentially increasing its therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related fluorinated benzothiazoles have shown potent activity against sensitive cancer cells through mechanisms involving DNA adduct formation and covalent binding to cellular macromolecules .

Case Study: Antiproliferative Efficacy

A study evaluating fluorinated benzothiazoles revealed that one derivative exhibited an IC50 value of approximately 26 µM against specific cancer cell lines, suggesting a promising avenue for further exploration in anticancer therapies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong efficacy .

Table: Biological Activity Summary

Synergistic Effects

Research has suggested that this compound may exhibit synergistic effects when combined with other antimicrobial agents such as Ciprofloxacin and Ketoconazole. These combinations can lower the MIC values significantly, enhancing overall therapeutic outcomes against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide, and what are their respective challenges?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, the thioether linkage may be introduced by reacting a 4-fluorophenylthiol precursor with a chloroacetamide intermediate under basic conditions. Key challenges include controlling reaction temperatures to avoid side reactions (e.g., oxidation of thiols) and optimizing solvent systems (e.g., dichloromethane with triethylamine as a base) to improve yields . Low yields (2–5%) in similar acetamide syntheses highlight the need for purification techniques like solid-phase extraction (SPE) or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~600–700 cm⁻¹) stretches.

- NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and furyl groups), methylene protons adjacent to sulfur (δ ~3.5–4.0 ppm), and amide NH (δ ~8–10 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and furan moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-product formation during synthesis?

- Methodological Answer :

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol reactivity .

- Temperature Control : Maintain sub-ambient temperatures during condensation steps to minimize unwanted cyclization or oxidation .

- Purification : Employ orthogonal techniques (e.g., SPE followed by recrystallization) to isolate the target compound from polar degradates or unreacted intermediates .

Q. How can discrepancies between computational and experimental structural data be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to determine bond lengths, dihedral angles (e.g., ~60.5° between aromatic rings in analogous compounds), and hydrogen-bonding networks .

- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to validate electronic effects of the fluorophenyl and furyl groups .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how should controls be designed?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) with recombinant kinases (e.g., ATM/ATR) to measure IC₅₀ values.

- Controls : Include vehicle controls (e.g., 5% DMSO + 2% Tween 80) to account for solvent effects on enzyme activity. Validate results against known inhibitors (e.g., CGK733) .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Perform multi-concentration testing (e.g., 1–1000 μM) to identify non-linear effects.

- Cell Line Validation : Use isogenic cell lines to isolate target-specific effects from off-target interactions.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) and adjust for variability in assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.